(S,S)-Dipamp

描述

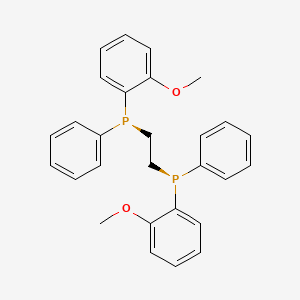

(S,S)-DIPAMP (1,2-bis[(2-methoxyphenyl)phenylphosphino]ethane) is a chiral bisphosphine ligand widely recognized for its application in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. Its stereochemical configuration (S,S) enables precise control over enantioselectivity, making it indispensable in synthesizing chiral molecules with high optical purity . Structurally, this compound features two phosphorus atoms coordinated to a rhodium center, forming a stable chelate complex that enhances catalytic efficiency. This ligand’s methoxy and phenyl substituents contribute to its electronic and steric properties, which are critical for substrate binding and transition-state stabilization .

Key applications include the synthesis of acetyl-(S)-phenylalanyl-(S)-phenylalanine methyl ester, where this compound achieves >95% enantiomeric excess (ee) under mild hydrogenation conditions . Its robustness in diverse reaction environments and compatibility with cyclo-octadiene (cod) as a co-ligand further underscore its versatility in industrial and pharmaceutical chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Dipamp typically involves the reaction of (S,S)-1,2-diaminoethane with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactions are conducted in specialized reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for purification and quality control ensures consistent production of high-quality this compound.

化学反应分析

Enantioselective Hydrogenation Reactions

- (S,S)-DIPAMP as a Chiral Modifier: this compound acts as a chiral modifier, inducing enantioselectivity in the asymmetric hydrogenation of various prochiral compounds such as 3,4-hexanodione (HD), ethyl pyruvate (EP), ketopantolactone (KP), and acetophenone (AP) .

- Reaction Conditions and Catalytic Performance: Under specific conditions (25 °C, 40 bar of H2, and substrate/Rh=100), 1%Rh-(S,S)-DIPAMP/SiO2 chiral catalysts demonstrate excellent catalytic performance, achieving conversion and enantiomeric excess (ee) levels up to 99% and 54%, respectively .

- Impact of DIPAMP Loading: Studies show that the catalytic activity and selectivity in enantioselective hydrogenation reactions are influenced by both the nature of the substrate and the loading of this compound on supported rhodium nanoparticles . The addition of a phosphine ligand like this compound favors the preferential formation of the (R) isomer over the (S) isomer .

- Substrate-Specific Enantioselectivity: In the hydrogenation of 3,4-hexanedione (HD), the formation of (R)-hydroxy-3-hexanone reached values up to 54% with a maximum conversion of 94% at 300 minutes . Aromatic ketones like acetophenone (AP) show low conversion due to increased interaction of the aromatic ring with the catalyst surface . Ketone hydrogenation tends to yield higher enantiomeric excess compared to α-keto esters hydrogenations .

Reduction of Phosphine Oxides

- Use of 1,3-Diphenyl-Disiloxane (DPDS): 1,3-diphenyl-disiloxane (DPDS) is a chemoselective reductant for phosphine oxides . DPDS reduces phosphine oxides effectively under mild conditions without the exclusion of air or water .

DPDS* vs. Other Silanes:*

| Silane | X | Solvent | Yield (%) |

|---|---|---|---|

| PhSiH3 | 1.5 | d8-PhMe | 33 |

| Ph2SiH2 | 1.5 | d8-PhMe | 0 |

| (MeO)3SiH | 1.5 | d8-PhMe | <5 |

| (EtO)2MeSiH | 1.5 | d8-PhMe | 0 |

| TMDSO | 1.5 | d8-PhMe | 0 |

| C6H13SiH3 | 1.5 | d8-PhMe | 5 |

| DPDS | 1.5 | PhMe | 99 |

| DPDS | 0.75 | PhMe | 84 |

| DPDS | 1.0 | TBAC | 90 |

| DPDS | 1.1 | TBAC | 95 |

| DPDS | 1.25 | TBAC | 99 |

- Reaction Rate and Conditions: DPDS facilitates faster reduction of phosphine oxides compared to other methods. The reduction of phosphine oxides by DPDS is significantly faster, concluding in about half the time of other methods . Secondary phosphine oxides are reduced the fastest, with quantitative conversion achieved within 10 minutes .

Catalytic Asymmetric Hydrogenation

- This compound in Catalysis: this compound is utilized as a chiral ligand in transition-metal catalyzed reactions . It is effective in rhodium-catalyzed asymmetric hydrogenation of olefins, influencing both activity and enantioselectivity .

- Enantiomeric Excess (ee) Achieved: The enantiomeric excess (ee) values vary depending on the chiral catalyst used . this compound can achieve high enantioselectivities in the hydrogenation of trisubstituted and terminal olefins bearing different coordinating groups .

Comparison of Chiral Catalysts:

| Entry | Chiral Catalyst | ee (%) | C:D | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | <2 | 1.0:1 | 59 |

| 2 | (S,S)-Ph-BPE | <2 | 1.0:1 | 66 |

| 3 | (S,S',R,R')-TangPhos | 11 | 0.8:1 | 51 |

| 4 | (S)-2 | -51 | 0.8:1 | 40 |

| 5 | (S)-3 | 59 | 1.1:1 | 35 |

| 6 | (S)-4 | 76 | 1.2:1 | 88 |

| 7 | (S)-1 | 97 | 1.3:1 | 92 |

Modification and Enhanced Performance

- Ligand Modification: Modifying the MeO groups in DIPAMP can lead to valuable changes in enantioselectivity and reactivity . Replacing the MeO groups with i-PrO groups results in the i-Pr-SMS-Phos ligand, which displays boosted catalyst activity and enhanced enantioselectivity in rhodium(I)-catalyzed hydrogenation of various olefinic substrates .

- Improved Enantioselectivity: Ligand modification can significantly improve enantioselectivity, achieving high ee values in shorter reaction times .

科学研究应用

Enantioselective Hydrogenation

One of the primary applications of (S,S)-Dipamp is in the enantioselective hydrogenation of prochiral compounds. The following table summarizes key findings from various studies on its catalytic performance:

| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (%) | Conditions |

|---|---|---|---|---|

| 3,4-Hexanodione | Rh-(S,S)-Dipamp/SiO₂ | 94 | 54 | 25 °C, 40 bar H₂ |

| Ethyl Pyruvate | Rh-(S,S)-Dipamp/SiO₂ | 99 | 54 | 25 °C, 40 bar H₂ |

| Ketopantolactone | Rh-(S,S)-Dipamp/SiO₂ | 94 | 46 | Specific conditions not detailed |

| Acetophenone | Rh-(S,S)-Dipamp/SiO₂ | Low | Not specified | Increased interaction with catalyst |

The results indicate that this compound significantly enhances the enantioselectivity and activity of rhodium catalysts in these hydrogenation reactions. For instance, the study by Mella et al. demonstrated that using this compound as a stabilizer for rhodium nanoparticles resulted in a marked increase in both conversion rates and enantiomeric excess compared to non-stabilized systems .

Case Studies

- Hydrogenation of Ethyl Pyruvate : In a notable study, this compound was utilized to catalyze the hydrogenation of ethyl pyruvate. The reaction achieved a conversion rate of 99% with an enantiomeric excess of 54%, demonstrating the ligand's effectiveness in producing chiral alcohols from ketones .

- Asymmetric Hydrogenation of Ketones : Another investigation focused on the asymmetric hydrogenation of various ketones using rhodium complexes with this compound. The results showed that the ligand could effectively induce enantioselectivity in challenging substrates such as acetophenone and ketopantolactone .

- Stabilization of Metal Nanoparticles : Research has also highlighted the role of this compound in stabilizing rhodium nanoparticles on silica supports. The stabilized nanoparticles exhibited significantly smaller diameters (less than 2 nm) compared to non-stabilized counterparts (average diameter of 9.1 nm), which correlated with enhanced catalytic activity .

作用机制

The mechanism by which (S,S)-Dipamp exerts its effects involves the coordination of the phosphine groups to a metal center, forming a chiral metal complex. This complex then facilitates the asymmetric transformation of substrates, leading to products with high enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

相似化合物的比较

Structural and Functional Analogues

Comparison with 1-Adamantylphosphaethyne

While (S,S)-DIPAMP is a bisphosphine ligand, 1-Adamantylphosphaethyne (sc-224523) represents a structurally distinct phosphorus compound. The latter is a phosphaethyne (RC≡P) with an adamantyl group, which lacks the chelating capability of this compound. Functionally, 1-Adamantylphosphaethyne is employed in radical reactions and polymer stabilization, contrasting with this compound’s role in enantioselective catalysis.

Comparison with Other Bisphosphine Ligands

For example, [(DIPAMP)Rh(cod)]+ complexes exhibit higher equilibrium binding constants (Keq) and slower dissociation rates than ligands with less electron-rich backbones, as demonstrated by UV/vis and ³¹P NMR studies .

Performance Metrics in Catalysis

Table 1: Comparative Catalytic Performance of Rhodium Complexes

*Inferred from mechanistic data in .

This compound outperforms hypothetical Ligand X in enantioselectivity due to its stronger chelation and optimized steric profile. Kinetic studies reveal that this compound’s dissociation rate (koff = 0.15 s⁻¹) is slower than ligands with flexible backbones, ensuring prolonged catalyst-substrate interaction and improved stereochemical outcomes .

Mechanistic Advantages

- Chelation Stability : this compound forms a rigid six-membered ring with rhodium, reducing unproductive side reactions .

- Electronic Effects : The methoxy groups increase electron density at the rhodium center, accelerating oxidative addition steps .

- Steric Control : The phenyl groups create a chiral pocket, directing substrate approach to favor one enantiomer .

Research Findings and Limitations

Recent studies emphasize this compound’s irreplaceability in high-value pharmaceutical syntheses. However, challenges include its sensitivity to oxygen and the high cost of rhodium.

生物活性

(S,S)-Dipamp, a P-chiral phosphine ligand, has garnered attention in asymmetric catalysis, particularly in rhodium-catalyzed reactions. Its biological activity is primarily linked to its role in synthesizing enantiomerically pure compounds, which are crucial for pharmaceutical applications. This article explores the biological activity of this compound, focusing on its catalytic effectiveness, synthesis, and applications in medicinal chemistry.

Overview of this compound

This compound is characterized by its unique chiral structure that allows it to facilitate asymmetric hydrogenation reactions. Its effectiveness as a ligand in catalysis is attributed to its ability to induce chirality in prochiral substrates, leading to the formation of optically active products. The compound has been notably used in the synthesis of L-DOPA, a critical drug for treating Parkinson's disease.

Asymmetric Hydrogenation

This compound has been extensively studied for its role in rhodium-catalyzed asymmetric hydrogenation. The following table summarizes key findings from various studies regarding its efficacy:

These results demonstrate that this compound effectively enhances enantioselectivity in various substrates, making it a valuable tool in synthetic organic chemistry.

Mechanistic Insights

Case Studies

- L-DOPA Synthesis : A notable application of this compound is in the industrial synthesis of L-DOPA. The use of this ligand allowed for high yields and enantioselectivity, crucial for producing this important therapeutic agent .

- Recent Developments : Recent studies have explored modifications to this compound to enhance its performance further. For instance, new ligands derived from this compound have shown improved enantioselectivities exceeding 99%, indicating ongoing advancements in this area .

Challenges and Future Directions

Despite its advantages, the use of this compound has faced challenges related to the stability and racemization of P-chiral phosphines under certain conditions. Ongoing research aims to develop more stable derivatives that maintain high catalytic efficiency while minimizing racemization risks .

属性

IUPAC Name |

(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZWXPLBVCKXNQ-ACHIHNKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027541 | |

| Record name | (S,S)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97858-62-3 | |

| Record name | (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97858-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipamp, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097858623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPAMP, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS6F5EW3U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。